molecular formula C8H8BNO2 B13579658 (3-Cyanobenzyl)boronic acid

(3-Cyanobenzyl)boronic acid

Cat. No.: B13579658
M. Wt: 160.97 g/mol
InChI Key: AMPAYUCFXSJGPX-UHFFFAOYSA-N
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Description

(3-Cyanobenzyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a benzyl group with a cyano substituent at the meta position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Cyanobenzyl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. Another method includes the direct borylation of aromatic compounds using bis(pinacolato)diboron under palladium catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts and solvents that facilitate the reaction while minimizing by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Cyanobenzyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyanobenzyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyano group at the meta position can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

  • Phenylboronic acid
  • (4-Cyanobenzyl)boronic acid
  • (3-Methylbenzyl)boronic acid

Comparison: (3-Cyanobenzyl)boronic acid is unique due to the presence of the cyano group at the meta position, which can significantly alter its electronic properties compared to other boronic acids. This makes it particularly useful in reactions where electronic effects play a crucial role in determining the outcome .

Properties

Molecular Formula

C8H8BNO2

Molecular Weight

160.97 g/mol

IUPAC Name

(3-cyanophenyl)methylboronic acid

InChI

InChI=1S/C8H8BNO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,11-12H,5H2

InChI Key

AMPAYUCFXSJGPX-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC(=CC=C1)C#N)(O)O

Origin of Product

United States

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